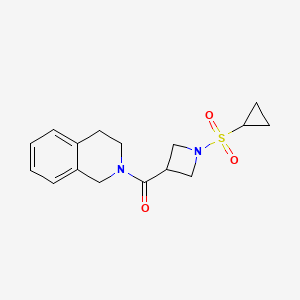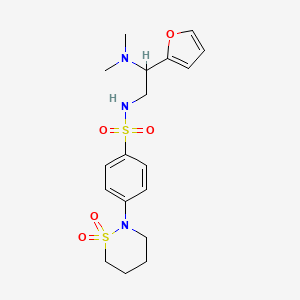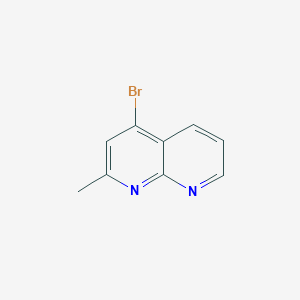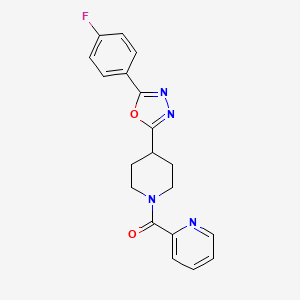![molecular formula C14H16F3NO2S B2474663 N-(Thiolan-2-ylmethyl)-N-[[5-(trifluoromethyl)furan-2-yl]methyl]prop-2-enamide CAS No. 2411242-46-9](/img/structure/B2474663.png)
N-(Thiolan-2-ylmethyl)-N-[[5-(trifluoromethyl)furan-2-yl]methyl]prop-2-enamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(Thiolan-2-ylmethyl)-N-[[5-(trifluoromethyl)furan-2-yl]methyl]prop-2-enamide is a chemical compound that has gained much attention in the scientific community due to its potential applications in research. This compound is commonly referred to as TMFPA and is a derivative of furan, which is a heterocyclic organic compound. TMFPA has been shown to have various biochemical and physiological effects, making it a promising compound for scientific research.
作用机制
The mechanism of action of TMFPA is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. TMFPA has been shown to inhibit the activity of histone deacetylases, which are enzymes that play a role in gene expression. In addition, TMFPA has been shown to inhibit the activity of the NF-κB signaling pathway, which plays a role in inflammation and cancer.
Biochemical and Physiological Effects:
TMFPA has been shown to have various biochemical and physiological effects, including anti-cancer, anti-inflammatory, and neuroprotective effects. TMFPA has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. In addition, TMFPA has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases such as arthritis. TMFPA has also been studied for its potential neuroprotective effects, making it a promising compound for the treatment of neurological disorders such as Alzheimer's disease.
实验室实验的优点和局限性
One advantage of using TMFPA in lab experiments is its potential to inhibit the growth of cancer cells and reduce inflammation. This makes it a promising candidate for the development of new cancer therapies and treatments for inflammatory diseases. However, one limitation of using TMFPA in lab experiments is its potential toxicity and side effects, which need to be carefully monitored.
未来方向
There are several future directions for research on TMFPA, including:
1. Further studies on the mechanism of action of TMFPA to better understand its effects on cancer, inflammation, and neurological disorders.
2. Development of new cancer therapies and treatments for inflammatory diseases using TMFPA.
3. Studies on the potential side effects and toxicity of TMFPA to better understand its safety profile.
4. Studies on the potential use of TMFPA in combination with other drugs to enhance its therapeutic effects.
5. Studies on the potential use of TMFPA in the treatment of other diseases such as diabetes and cardiovascular disease.
In conclusion, N-(Thiolan-2-ylmethyl)-N-[[5-(trifluoromethyl)furan-2-yl]methyl]prop-2-enamide is a promising compound for scientific research due to its potential applications in cancer, inflammation, and neurological disorders. Further studies are needed to better understand its mechanism of action and potential side effects, but it has the potential to be a valuable tool for the development of new therapies and treatments.
合成方法
The synthesis of TMFPA involves the reaction of thiolan-2-ylmethanamine with 5-(trifluoromethyl)furan-2-carboxaldehyde in the presence of a base such as potassium carbonate. The resulting product is then treated with propargyl bromide to form the final compound, N-(Thiolan-2-ylmethyl)-N-[[5-(trifluoromethyl)furan-2-yl]methyl]prop-2-enamide.
科学研究应用
TMFPA has been used in various scientific research applications, including studies on cancer, inflammation, and neurological disorders. TMFPA has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. In addition, TMFPA has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases such as arthritis. TMFPA has also been studied for its potential neuroprotective effects, making it a promising compound for the treatment of neurological disorders such as Alzheimer's disease.
属性
IUPAC Name |
N-(thiolan-2-ylmethyl)-N-[[5-(trifluoromethyl)furan-2-yl]methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F3NO2S/c1-2-13(19)18(9-11-4-3-7-21-11)8-10-5-6-12(20-10)14(15,16)17/h2,5-6,11H,1,3-4,7-9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVDCUNMNNPUVLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N(CC1CCCS1)CC2=CC=C(O2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F3NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(Thiolan-2-ylmethyl)-N-[[5-(trifluoromethyl)furan-2-yl]methyl]prop-2-enamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![9-benzyl-3-[(3,4-dichlorophenyl)methyl]-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![1-(2-(2-fluorophenoxy)acetyl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)azetidine-3-carboxamide](/img/structure/B2474584.png)
![(2E)-2-({[3-(trifluoromethyl)phenyl]amino}methylidene)-3,4-dihydro-2H-1,4-benzothiazin-3-one](/img/structure/B2474585.png)

![2-[(2-Ethylphenyl)methoxy]benzoic acid](/img/structure/B2474587.png)




![1-(4-((2-(phenoxymethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-2-(thiophen-2-yl)ethanone oxalate](/img/structure/B2474597.png)
![3,4-dichloro-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2474598.png)

![N-(3-fluorophenyl)-7-methyl-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B2474602.png)